molecular formula C6H13Cl2N3 B7883205 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B7883205
M. Wt: 198.09 g/mol
InChI Key: PCXFBLMWSNZDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride ( 1147211-80-0) is a high-purity chemical reagent with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 198.09 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry, substituted with an ethyl group at the 1-position and a methyl group at the 5-position, with an amine functional group at the 4-position that is stabilized as a dihydrochloride salt . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous and polar solvents, facilitating its use in various biological and chemical assays . In scientific research, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its structure allows for further chemical modifications, making it a valuable intermediate in organic synthesis and drug discovery efforts . Pyrazole derivatives are extensively investigated for their potential biological activities. Although specific data for this compound is limited in the public domain, structurally similar 1,4-disubstituted pyrazole and pyrazolone derivatives have demonstrated significant antimicrobial properties in scientific studies . These related compounds have shown potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . The amine functional group at the 4-position is a key reactive site that can be used to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-ethyl-5-methylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-3-9-5(2)6(7)4-8-9;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXFBLMWSNZDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with methyl ethyl ketone under acidic conditions to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound's diverse applications stem from its unique chemical structure, which allows it to interact with various biological targets.

Medicinal Chemistry

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been shown to possess:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial properties, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
4a0.25Bactericidal
5a0.30Bactericidal
  • Anticancer Properties : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 and HeLa, with growth inhibition percentages reaching up to 54.25% against HepG2 cells .
Cell LineGrowth Inhibition (%)Selectivity
HepG254.25High
HeLa38.44Moderate

Neuropharmacological Effects

Studies suggest that this compound may influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders. Preliminary findings indicate modulation of neurotransmitter levels in animal models .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : A comprehensive evaluation showed significant antibacterial activity against resistant bacterial strains, confirming efficacy in inhibiting biofilm formation.
  • Cancer Cell Line Testing : Research demonstrated that specific derivatives not only inhibited cell growth but also induced apoptosis in targeted cancer cells, indicating a dual mechanism of action.
  • Neuropharmacological Assessment : Behavioral assays in rodent models revealed improvements in cognitive functions and anxiolytic effects without significant side effects .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-amine derivatives are widely studied for their applications in drug discovery, material science, and agrochemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications References
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride 1147211-80-0 C₆H₁₃Cl₂N₃ Ethyl (C1), methyl (C5) High solubility; pharmaceutical R&D
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 1795184-89-2 C₁₂H₁₃Cl₂N₃ 3-Chlorophenyl (C1), ethyl (C5) Agrochemical potential; lipophilic
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1909320-27-9 C₁₂H₁₂ClF₂N₃ Difluoromethyl (C5), 2-methylphenyl (C1) Metabolic stability; material science
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride 1431968-01-2 C₅H₈ClF₂N₃ Difluoromethyl (C1), methyl (C5) Electronic modulation; research use

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility The dihydrochloride salt of 1-ethyl-5-methyl-pyrazol-4-amine exhibits higher aqueous solubility compared to mono-hydrochloride analogs (e.g., 1-(3-chlorophenyl) derivative ), due to increased ionic interactions from the second HCl molecule . Chlorophenyl () and difluoromethyl () substituents enhance lipophilicity, favoring membrane permeability in agrochemicals or CNS-targeting pharmaceuticals.

Hydrogen Bonding and Crystallography

  • Dihydrochloride salts often form robust hydrogen-bonding networks, as observed in graph set analyses (e.g., Etter’s formalism ). This impacts crystal packing and stability, critical for formulation design.
  • Tools like SHELX and ORTEP-3 () are employed to resolve such structures, aiding in polymorph screening.

Applications

  • Pharmaceuticals : Difluoromethyl derivatives () are prioritized for metabolic stability, while ethyl-methyl analogs () serve as intermediates in kinase inhibitor synthesis.
  • Agrochemicals : Chlorophenyl-substituted compounds () show herbicidal activity due to enhanced bioavailability.

Biological Activity

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions that influence its biological activity. The molecular formula is C6H11N32HClC_6H_{11}N_3\cdot 2HCl, with an average mass of approximately 125.175 g/mol. Its solid-state at room temperature and classification as toxic if ingested highlight the need for careful handling in laboratory and clinical settings.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentages of 54.25% and 38.44%, respectively .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Certain derivatives have demonstrated pronounced antioxidant activity across various assays .
  • Anti-inflammatory Effects : Similar pyrazole derivatives have been noted for their anti-inflammatory properties, suggesting that modifications to the structure could enhance these effects .

The biological effects of this compound are attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, docking studies have suggested potential interactions with cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
  • Cell Cycle Modulation : Research indicates that certain pyrazole derivatives can induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:

Compound NameMolecular FormulaNotable Biological Activity
1-MethylpyrazoleC4H6N2C_4H_6N_2Solvent; less biologically active
3-EthylpyrazoleC6H8N2C_6H_8N_2Potential herbicide
4-MethylpyrazoleC5H7N3C_5H_7N_3Studied for antifungal properties

The unique ethyl and methyl substitutions on the pyrazole ring differentiate this compound from others, potentially enhancing its binding affinity to biological targets.

Case Studies and Research Findings

Several studies have focused on the biological effects of pyrazole derivatives:

  • Anticancer Efficacy : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, including NCI-H23 (non-small cell lung cancer) and HCT-15 (colon cancer), with IC50 values indicating strong inhibitory effects .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with critical signaling pathways such as p38 MAPK and VEGFR-2, which are involved in cancer cell proliferation and survival .
  • Toxicological Studies : While showing promise as therapeutic agents, some studies highlight the acute toxicity associated with certain pyrazole derivatives, necessitating further research into their safety profiles before clinical application .

Q & A

Q. What synthetic routes are recommended for 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. For example, Vilsmeier–Haack reactions (used for structurally similar pyrazole derivatives) involve formylation or cyclization steps, followed by amine functionalization and dihydrochloride salt formation . Purification is critical and may involve recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane). Purity validation requires HPLC (>95% purity) or NMR analysis to confirm the absence of unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. Aromatic protons in pyrazole rings typically appear at δ 6.5–8.5 ppm, while ethyl and methyl groups resonate at δ 1.0–1.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 175.66 g/mol for C7_7H14_{14}ClN3_3) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX or ORTEP-3) resolves bond lengths, angles, and salt formation. For example, analogous pyrazole derivatives show N–H···Cl hydrogen bonds stabilizing the dihydrochloride form .

Q. What are the critical stability considerations for long-term storage?

Store the compound in airtight, light-protected containers under inert gas (argon or nitrogen) at −20°C. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for analogous compounds suggest decomposition temperatures >150°C, but hydrolysis-sensitive groups (e.g., amines) require low humidity .

Advanced Research Questions

Q. How do hydrogen bonding networks in the crystal structure influence solubility and reactivity?

Graph set analysis (as per Etter’s rules) can identify hydrogen bond motifs. For dihydrochloride salts, N–H···Cl interactions often form 1D chains or 2D sheets, reducing solubility in non-polar solvents. Solubility in polar solvents (e.g., DMSO) is enhanced due to ionic dissociation. Reactivity studies should account for protonation states: the dihydrochloride form may exhibit different nucleophilicities compared to the free base .

Q. How can contradictions in biological activity data for pyrazole derivatives be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. For example:

  • Antimicrobial assays : Use standardized MIC (minimum inhibitory concentration) protocols against gram-positive/negative strains (e.g., P. aeruginosa), as seen in octenidine dihydrochloride studies .
  • Purity validation : Combine HPLC, 1H^1H NMR, and elemental analysis to exclude confounding impurities .
  • Structural analogs : Compare activity with derivatives like 1-(4-chlorophenyl)-pyrazole carboxamides, where electron-withdrawing groups enhance antimicrobial potency .

Q. What methodologies are recommended for studying interactions with biomolecular targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) to targets like LSD1, as demonstrated for bomedemstat dihydrochloride .
  • Molecular Docking : Use crystallographic data (e.g., PDB entries) to model interactions. Pyrazole amines often engage in π-π stacking or hydrogen bonding with active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can protonation states be analyzed in different solvent systems?

  • pH-dependent NMR : Titrate D2_2O solutions with HCl/NaOH and monitor chemical shifts of NH/amine protons.
  • Computational pKa_a prediction : Tools like MarvinSketch estimate protonation sites (e.g., pyrazole N-atoms vs. amine groups) .
  • X-ray crystallography in solvents : Co-crystallize the compound with solvents (e.g., methanol, acetonitrile) to observe solvent-specific protonation .

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